2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound belonging to the quinoline family, characterized by its unique structure and potential applications in various scientific fields. This compound features a quinoline core with a chlorine atom at the 2-position, a dimethyl group at the 7-position, and a carbonitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be achieved using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Generation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes and receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
2-Chloro-5,6,7,8-tetrahydroquinoline: Lacks the dimethyl group and carbonitrile group.
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness: 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-chloro-7,7-dimethyl-6,8-dihydro-5H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-12(2)4-3-8-5-9(7-14)11(13)15-10(8)6-12/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICFLPSLQJSMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC(=C(N=C2C1)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952569-57-2 |
Source
|
Record name | 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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